molecular formula C13H19N3O2 B4595696 N-(3-methylbutyl)-N'-(pyridin-3-ylmethyl)oxamide

N-(3-methylbutyl)-N'-(pyridin-3-ylmethyl)oxamide

Cat. No.: B4595696
M. Wt: 249.31 g/mol
InChI Key: IRJUGAOJPUBXSC-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-N’-(pyridin-3-ylmethyl)oxamide is an organic compound that belongs to the class of oxamides Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-N’-(pyridin-3-ylmethyl)oxamide typically involves the reaction of 3-methylbutylamine with pyridine-3-carboxaldehyde, followed by the formation of the oxamide linkage. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-N’-(pyridin-3-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced products.

    Substitution: The pyridine ring and alkyl chain can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-N’-(pyridin-3-ylmethyl)oxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring and oxamide linkage could play crucial roles in binding to these targets and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylbutyl)-N’-(pyridin-2-ylmethyl)oxamide: Similar structure but with the pyridine ring at a different position.

    N-(3-methylbutyl)-N’-(pyridin-4-ylmethyl)oxamide: Another positional isomer with the pyridine ring at the 4-position.

    N-(3-methylbutyl)-N’-(phenylmethyl)oxamide: A similar compound with a phenyl ring instead of a pyridine ring.

Uniqueness

N-(3-methylbutyl)-N’-(pyridin-3-ylmethyl)oxamide is unique due to the specific positioning of the pyridine ring and the branched alkyl chain

Properties

IUPAC Name

N-(3-methylbutyl)-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-10(2)5-7-15-12(17)13(18)16-9-11-4-3-6-14-8-11/h3-4,6,8,10H,5,7,9H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJUGAOJPUBXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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